molecular formula C18H16N2O3 B1404691 ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate CAS No. 1610379-65-1

ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate

Cat. No.: B1404691
CAS No.: 1610379-65-1
M. Wt: 308.3 g/mol
InChI Key: UUDCJUAPZHLWTA-YBEGLDIGSA-N
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Description

Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate typically involves the reaction of 4-(pyridin-3-ylmethoxy)benzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and pyridine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-3-{4-[(2Z)-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enamido]phenyl}prop-2-enoate
  • Imidazo[1,2-a]pyridines
  • Imidazole derivatives

Uniqueness

Ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)16(11-19)10-14-5-7-17(8-6-14)23-13-15-4-3-9-20-12-15/h3-10,12H,2,13H2,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDCJUAPZHLWTA-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CN=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CN=CC=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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